1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL
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Overview
Description
1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is a Schiff base compound derived from the condensation of 2,4-dimethoxybenzaldehyde and 2-hydroxy-1-naphthaldehyde. Schiff bases are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the following steps:
Condensation Reaction: The compound is synthesized through a condensation reaction between 2,4-dimethoxybenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups on the aromatic rings.
Scientific Research Applications
1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with molecular targets and pathways, including:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar Schiff base compound with hydroxyl substituents.
1-[(E)-[(4-fluorophenylimino)methyl]naphthalen-2-ol: Schiff base compound with fluorine substituents.
Uniqueness: 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is unique due to its specific substituents (2,4-dimethoxyphenyl) which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-14-8-9-17(19(11-14)23-2)20-12-16-15-6-4-3-5-13(15)7-10-18(16)21/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDOZLBRDKTIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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